![molecular formula C10H16N2Si B14366293 1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine CAS No. 90623-29-3](/img/structure/B14366293.png)
1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine is an organic compound that features a pyridine ring substituted with a trimethylsilyl group
Méthodes De Préparation
The synthesis of 1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine typically involves the reaction of pyridine-2-carbaldehyde with trimethylsilylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned method. The reaction yields are generally high, and the product can be purified through standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in the formation of amines.
Applications De Recherche Scientifique
1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine exerts its effects is primarily through its ability to participate in various chemical reactions. The imine group is reactive and can form covalent bonds with other molecules, making it a versatile intermediate in organic synthesis. The trimethylsilyl group provides stability and can be selectively removed or substituted to introduce new functional groups.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine include:
Pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
Trimethylsilylmethylamine: Another precursor used in the synthesis.
Pyridine N-oxides: Oxidation products of the target compound.
Pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
What sets this compound apart is its combination of a pyridine ring with a trimethylsilyl group, providing unique reactivity and stability properties.
Propriétés
Numéro CAS |
90623-29-3 |
|---|---|
Formule moléculaire |
C10H16N2Si |
Poids moléculaire |
192.33 g/mol |
Nom IUPAC |
1-pyridin-2-yl-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C10H16N2Si/c1-13(2,3)9-11-8-10-6-4-5-7-12-10/h4-8H,9H2,1-3H3 |
Clé InChI |
YXNXYQVLEZOGOI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN=CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


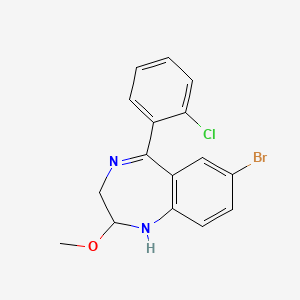
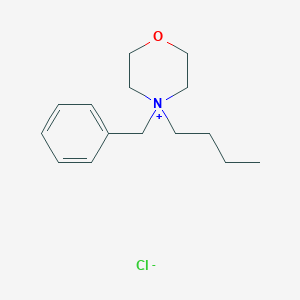
![Methyl [(4-nitrophenoxy)sulfonyl]carbamate](/img/structure/B14366236.png)
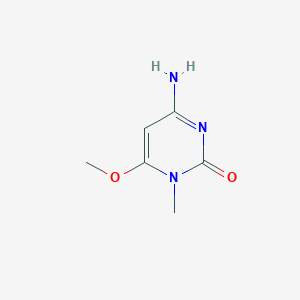
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide](/img/structure/B14366245.png)
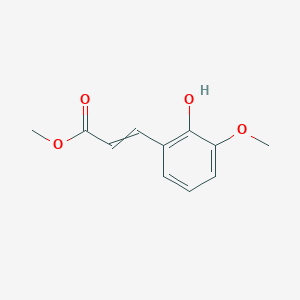
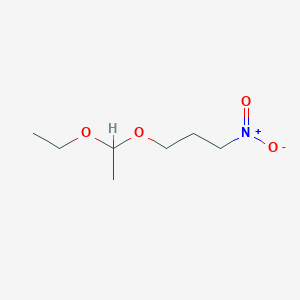
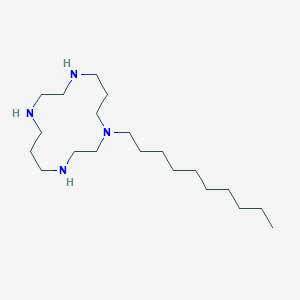
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
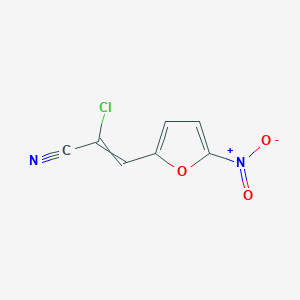
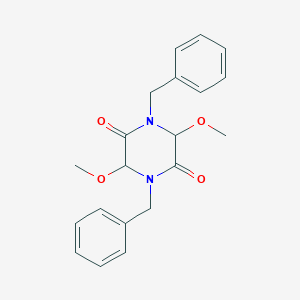
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
